(2,3-Dichlorophenyl)hydrazine
Overview
Description
"(2,3-Dichlorophenyl)hydrazine" is a chemical compound that has been studied in various contexts, particularly in organic chemistry and material science. It is known for its role in the synthesis of various organic compounds and has been a subject of structural and chemical property analyses.
Synthesis Analysis
Synthesis of compounds related to "this compound" often involves reactions with different organic and inorganic reagents. For example, one study describes the synthesis of a related compound, N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, through reactions involving chloroformate ethyl ester and triethylamine (Zou, 2001).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like X-ray diffraction. For instance, the aforementioned compound was characterized, showing a dimer linked by intermolecular hydrogen bonds (Zou, 2001).
Chemical Reactions and Properties
Chemical reactions involving "this compound" derivatives can be complex. For example, 2,3-dichloroprop-1-ene reacted with diphenyl disulfide in a system involving hydrazine hydrate-potassium hydroxide, leading to multiple products through a domino reaction process (Levanova et al., 2013).
Physical Properties Analysis
Physical properties of compounds like "this compound" are critical for understanding their behavior in different contexts. Studies often involve analyzing these properties through various spectroscopic methods and crystallography.
Chemical Properties Analysis
The chemical properties are closely tied to the structure and synthesis of these compounds. For example, the interaction of different functional groups and the formation of intermolecular hydrogen bonds play a significant role in determining the chemical behavior of these compounds (Zou, 2001).
Scientific Research Applications
Chemosensor for Hydrazine Detection : A study developed a new oligothiophene derivative as a highly selective chemosensor for hydrazine, showcasing its potential for detecting hydrazine in environmental water and human urine, along with bio-imaging applications in living cells (Guo et al., 2020).
Electron Donor in Photosynthesis : Hydrazine has been identified as an electron donor to the oxidizing side of Photosystem II in photosynthesis, suggesting its role in reactivating electron flow in chloroplasts (Heath, 1971).
Preparation of Heterocyclic Compounds : Hydrazine derivatives have been used in the synthesis of novel heterocyclic compounds with potential biological activity, indicating their importance in pharmaceutical research (Sayed et al., 2003).
Detection of Water Pollutants : Hydrazine and related compounds are important for developing sensors to detect major water pollutants, crucial for human health (Tahernejad-Javazmi et al., 2018).
Fluorescent Sensors for Environmental and Biological Systems : Fluorescent sensors for hydrazine detection have been extensively studied, highlighting their significance in monitoring environmental and biological systems (Zhang et al., 2020).
Electrochemical Synthesis Strategies : Research on electrochemical strategies for synthesizing hydrazine, an important industrial chemical and fuel, demonstrates its relevance in chemical manufacturing and energy production (Wang et al., 2020).
Antimicrobial and Antifungal Activities : Some hydrazine derivatives exhibit antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents (Papakonstantinou-Garoufalias et al., 2002).
Cytotoxic Effects in Pharmaceutical Research : Studies on hydrazine derivatives have explored their cytotoxic effects against tumor cell lines, showing their applicability in cancer research (Flefel et al., 2015).
Mechanism of Action
Safety and Hazards
(2,3-Dichlorophenyl)hydrazine hydrochloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The synthesis of pyrano [2,3-c]pyrazole, which involves (2,3-Dichlorophenyl)hydrazine, has been a subject of considerable research efforts . The focus is on achieving high yields and product diversity, often overshadowing the critical importance of sustainability .
properties
IUPAC Name |
(2,3-dichlorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIALSXRVQRGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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